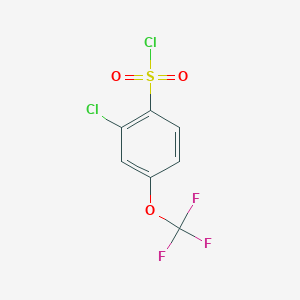
2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride is a synthetic organic compound characterized by the presence of an amino group, a dichloropyridine ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichloropyridine and alanine.
Formation of Intermediate: The 2,5-dichloropyridine undergoes a nucleophilic substitution reaction with alanine in the presence of a base such as sodium hydroxide. This step forms an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield the final product, 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Key parameters such as temperature, pressure, and reaction time are carefully controlled.
化学反応の分析
Types of Reactions
2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichloropyridine ring can be reduced to form a partially or fully hydrogenated pyridine ring.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, offering possibilities for treating diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
作用機序
The mechanism of action of 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino group and dichloropyridine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid
- 2-Amino-3-(2,4-dichloropyridin-3-yl)propanoic acid
- 2-Amino-3-(2,5-dichloropyridin-4-yl)propanoic acid
Uniqueness
2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which influences its reactivity and binding properties. This structural feature can result in different biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
2-amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2.2ClH/c9-5-1-4(7(10)12-3-5)2-6(11)8(13)14;;/h1,3,6H,2,11H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZVOALMHSABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC(C(=O)O)N)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)




![(3Z)-1-benzyl-3-{[(4-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2753859.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide](/img/structure/B2753864.png)
![N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B2753865.png)
![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)
